![molecular formula C11H19N3O2S B11173123 2-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11173123.png)
2-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound, followed by the introduction of the ethoxy and pentan-3-yl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form, potentially altering its chemical properties.
Substitution: The ethoxy and pentan-3-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and physical properties.
Scientific Research Applications
2-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, thiadiazole derivatives are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s potential therapeutic effects are explored in drug discovery and development. Thiadiazole derivatives have shown promise in treating various diseases, including infections and cancer.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiadiazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
2-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:
This compound: This compound shares the same core structure but may have different substituents, leading to variations in chemical properties and biological activities.
Properties
Molecular Formula |
C11H19N3O2S |
|---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
2-ethoxy-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H19N3O2S/c1-4-8(5-2)10-13-14-11(17-10)12-9(15)7-16-6-3/h8H,4-7H2,1-3H3,(H,12,14,15) |
InChI Key |
MWCQNYKQVICYAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


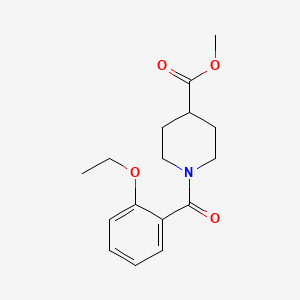
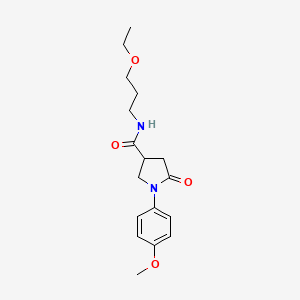

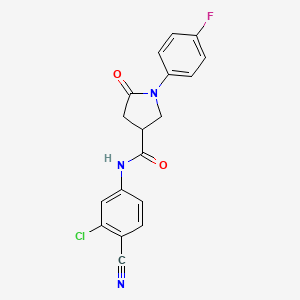
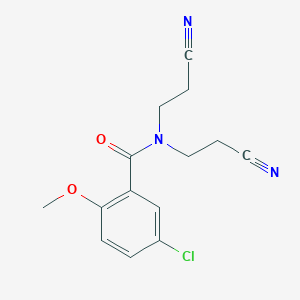
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11173072.png)
![N-(4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11173074.png)
![2-fluoro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B11173081.png)
![1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11173088.png)

![2-[(4-methylphenyl)sulfonyl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B11173100.png)
![Ethyl (2-{[(4-methoxyphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11173102.png)
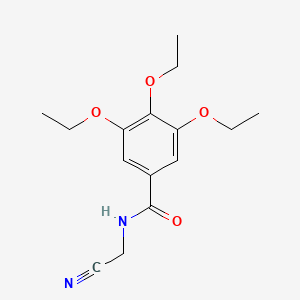
![N-[4-(azepan-1-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B11173111.png)
